molecular formula C17H11ClF3N3O2 B277519 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

Cat. No. B277519
M. Wt: 381.7 g/mol
InChI Key: ICOXPFRXQRCGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic compound with potential applications in scientific research. This compound is also known as AG-879 and has been studied for its ability to inhibit the activity of certain enzymes that play a role in cancer cell growth. In

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide involves the inhibition of EGFR activity. EGFR is a receptor tyrosine kinase that plays a role in cell growth and proliferation. AG-879 binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide has been shown to have biochemical and physiological effects in cancer cells. In vitro studies have shown that AG-879 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that AG-879 inhibits tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments is its specificity for EGFR inhibition. AG-879 has been shown to selectively inhibit EGFR activity, without affecting other receptor tyrosine kinases. This specificity makes it a useful tool for studying the role of EGFR in cancer cell growth.
One limitation of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments is its potential toxicity. AG-879 has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the combination of AG-879 with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the potential toxicity of AG-879 in vivo and to optimize its dosing and administration for clinical use.
Conclusion
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic compound with potential applications in scientific research. Its ability to selectively inhibit EGFR activity makes it a useful tool for studying the role of EGFR in cancer cell growth. Further research is needed to optimize its use in experimental settings and to determine its potential for clinical use.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide involves several steps. The first step is the synthesis of 2-chloro-5-trifluoromethyl aniline, which is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-chloro-5-trifluoromethylphenyl)acetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide has been studied for its potential applications in scientific research. One area of research is the inhibition of epidermal growth factor receptor (EGFR) activity, which plays a role in cancer cell growth. AG-879 has been shown to inhibit EGFR activity in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C17H11ClF3N3O2

Molecular Weight

381.7 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H11ClF3N3O2/c18-12-6-5-10(17(19,20)21)7-14(12)23-15(25)8-24-9-22-13-4-2-1-3-11(13)16(24)26/h1-7,9H,8H2,(H,23,25)

InChI Key

ICOXPFRXQRCGIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.